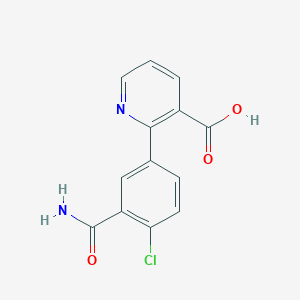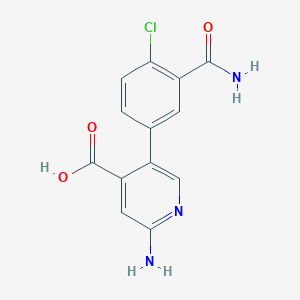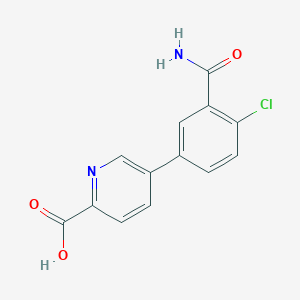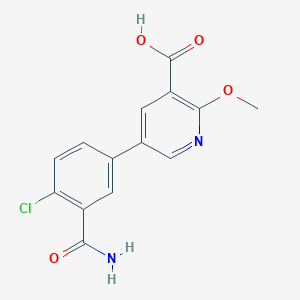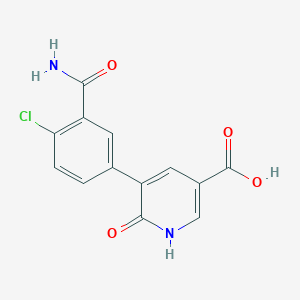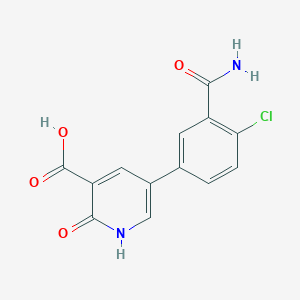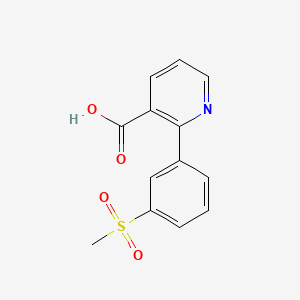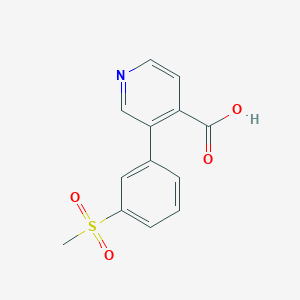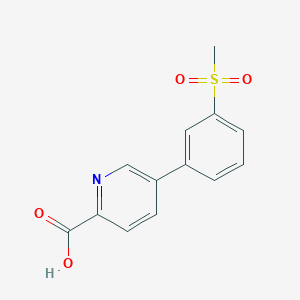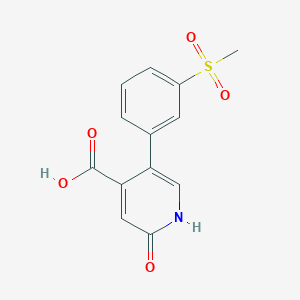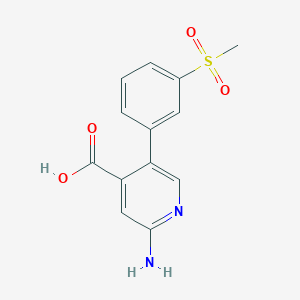
2-Amino-5-(3-methylsulfonylphenyl)isonicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(3-methylsulfonylphenyl)isonicotinic acid (AMSI) is an organic compound that has been studied extensively due to its various biological and chemical properties. It is a polar, non-ionic compound that is composed of two amine groups, an isonicotinic acid group, and a methylsulfonylphenyl group. AMSI has been used in a variety of research applications, including biochemical and physiological studies, and is also known for its potential therapeutic benefits.
科学的研究の応用
2-Amino-5-(3-methylsulfonylphenyl)isonicotinic acid, 95% has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of various drugs, as well as the mechanism of action of certain drugs. It has also been used in studies of enzyme kinetics and drug metabolism. Additionally, 2-Amino-5-(3-methylsulfonylphenyl)isonicotinic acid, 95% has been used in studies of cell signaling and gene regulation.
作用機序
The mechanism of action of 2-Amino-5-(3-methylsulfonylphenyl)isonicotinic acid, 95% is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the brain, which can have beneficial effects on cognitive function, memory, and other aspects of brain activity.
Biochemical and Physiological Effects
2-Amino-5-(3-methylsulfonylphenyl)isonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have neuroprotective effects, as well as anti-inflammatory and anti-oxidative effects. Additionally, it has been shown to have beneficial effects on memory, learning, and cognition, as well as on anxiety and depression.
実験室実験の利点と制限
2-Amino-5-(3-methylsulfonylphenyl)isonicotinic acid, 95% has several advantages for laboratory experiments. It is easy to synthesize, and is relatively stable and non-toxic. Additionally, it is relatively inexpensive and can be easily stored. However, it is important to note that 2-Amino-5-(3-methylsulfonylphenyl)isonicotinic acid, 95% is not always suitable for all types of experiments, as it can be difficult to control the concentration of the compound in solution.
将来の方向性
There are a variety of potential future directions for research on 2-Amino-5-(3-methylsulfonylphenyl)isonicotinic acid, 95%. One potential area of research is the development of more effective synthesis methods for 2-Amino-5-(3-methylsulfonylphenyl)isonicotinic acid, 95%. Additionally, further research could be conducted to better understand the mechanism of action of the compound and its biochemical and physiological effects. Additionally, further research could be conducted to better understand the potential therapeutic benefits of 2-Amino-5-(3-methylsulfonylphenyl)isonicotinic acid, 95%, as well as its potential side effects. Finally, further research could be conducted to investigate the potential use of 2-Amino-5-(3-methylsulfonylphenyl)isonicotinic acid, 95% in drug development and drug delivery.
合成法
2-Amino-5-(3-methylsulfonylphenyl)isonicotinic acid, 95% can be synthesized through a variety of methods, including condensation reactions, oxidation reactions, and direct synthesis. The most common method of synthesis is a condensation reaction between 2-amino-5-methylsulfonylphenyl isonicotinic acid and a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an aqueous solution at a temperature of 80°C. The reaction product is then purified by recrystallization.
特性
IUPAC Name |
2-amino-5-(3-methylsulfonylphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-20(18,19)9-4-2-3-8(5-9)11-7-15-12(14)6-10(11)13(16)17/h2-7H,1H3,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLLLYAVWMFLFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CN=C(C=C2C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688177 |
Source


|
| Record name | 2-Amino-5-[3-(methanesulfonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262004-74-9 |
Source


|
| Record name | 2-Amino-5-[3-(methanesulfonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

